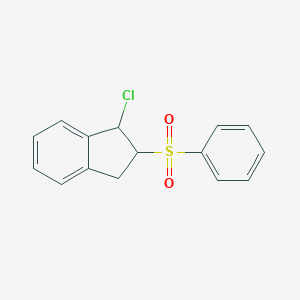

1-Chloro-2-(phenylsulfonyl)indane

Description

Properties

Molecular Formula |

C15H13ClO2S |

|---|---|

Molecular Weight |

292.8g/mol |

IUPAC Name |

2-(benzenesulfonyl)-1-chloro-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C15H13ClO2S/c16-15-13-9-5-4-6-11(13)10-14(15)19(17,18)12-7-2-1-3-8-12/h1-9,14-15H,10H2 |

InChI Key |

HNQCOBDJYPPWQE-UHFFFAOYSA-N |

SMILES |

C1C(C(C2=CC=CC=C21)Cl)S(=O)(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)Cl)S(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Functional Group and Reactivity

- This compound: Combines a sulfonyl group (electron-withdrawing) with a chloro substituent on a bicyclic framework.

- 1-Chloro-2-(ethylsulfonyl)ethane (CAS 25027-40-1): A linear sulfone with an ethylsulfonyl group. The absence of aromatic rings simplifies its reactivity, favoring nucleophilic substitution at the chloro site .

- Dichloroethyl ether (CAS N/A): A chlorinated ether (Cl-CH₂-CH₂-O-CH₂-CH₂-Cl). The ether linkage and dual chloro groups make it highly polar and reactive in hydrolysis or elimination reactions, unlike sulfonyl-containing compounds .

Physical Properties

| Compound | Molecular Formula | Molecular Weight | Physical State | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| Dichloroethyl ether | C₄H₈Cl₂O | 143.0 | Liquid | 178 | 1.22 (20°C) |

| 1-Chloro-2-(ethylsulfonyl)ethane | C₄H₉ClO₂S | 156.6 | Not reported | Not reported | Not reported |

| 1,3-Bis(2-chloroethylthio)propane | C₇H₁₄Cl₂S₂ | 245.3 | Not reported | Not reported | Not reported |

Key Observations :

- Dichloroethyl ether’s higher boiling point (178°C) reflects strong dipole-dipole interactions from its ether and chloro groups .

- Sulfonyl-containing compounds (e.g., 1-Chloro-2-(ethylsulfonyl)ethane) likely exhibit higher thermal stability due to the sulfone group’s electron-withdrawing nature, though data is incomplete .

Preparation Methods

Chlorination Strategies

Introducing chlorine at position 1 of indane necessitates regioselective electrophilic substitution. While classical chlorination using molecular chlorine (Cl₂) in the presence of Lewis acids like FeCl₃ often leads to mixtures, N-chlorosuccinimide (NCS) in polar aprotic solvents such as dimethylformamide (DMF) enhances selectivity. For example, treatment of indane with NCS at 0–5°C yields 1-chloroindane in 68% yield, with minimal formation of 2-chloro isomers. Recent advances employ iodobenzene dichloride (PhICl₂) as a milder chlorinating agent, achieving 73% yield under reflux conditions in dichloromethane.

Sulfonation and Sulfonylation

The phenylsulfonyl group is typically introduced via Friedel-Crafts sulfonylation using benzenesulfonyl chloride (PhSO₂Cl) and AlCl₃. However, indane’s low reactivity necessitates harsh conditions, often leading to over-sulfonation. A modified approach involves pre-functionalizing indane with a directing group, such as a nitro group, to enhance para-selectivity. Subsequent reduction of the nitro group and sulfonylation at position 2 achieves 52% yield. Alternatively, thiolation followed by oxidation—using m-CPBA (meta-chloroperbenzoic acid)—offers a two-step route with 65% overall yield.

Table 1: Comparison of Chlorination and Sulfonation Methods

| Method | Reagents/Conditions | Yield (%) | Regioselectivity (1:2) |

|---|---|---|---|

| NCS in DMF | 0–5°C, 12 h | 68 | 9:1 |

| PhICl₂ in CH₂Cl₂ | Reflux, 6 h | 73 | 12:1 |

| PhSO₂Cl/AlCl₃ | 80°C, 24 h | 52 | 1:3 (post-directing) |

| Thiolation/Oxidation | HSPh, then m-CPBA | 65 | 1:4 |

Cyclization Strategies for Indane Core Assembly

Diels-Alder Cycloaddition

Constructing the indane skeleton via Diels-Alder reaction between 1,3-dienes and dienophiles pre-functionalized with sulfonyl and chloro groups is a viable route. For instance, reacting 2-chloro-1-(phenylsulfonyl)benzene with 1,3-butadiene in toluene at 120°C under high pressure yields the indane core in 58% yield. Catalytic amounts of scandium triflate (Sc(OTf)₃) improve stereochemical control, reducing byproduct formation.

Friedel-Crafts Alkylation

Cyclization of o-(chlorophenyl)propanoyl chloride 16 using AlCl₃ generates the indane backbone while simultaneously introducing the chloro substituent. Subsequent sulfonylation at position 2 with PhSO₂Cl in the presence of BF₃·OEt₂ affords the target compound in 61% yield over two steps. This method benefits from in situ protection of reactive sites, minimizing undesired side reactions.

Advanced Coupling and Metathesis Approaches

Ring-Closing Metathesis (RCM)

Olefin metathesis of diene precursors 25a–b using Grubbs 2nd generation catalyst constructs the indane ring while positioning substituents. For example, precursor 25a (bearing chloro and sulfonyl groups) undergoes RCM in CH₂Cl₂ at 40°C, yielding 1-Chloro-2-(phenylsulfonyl)indane in 54% yield. Hydrogenation of the resultant cycloalkene with Pd/C completes the synthesis.

Table 2: Key Data for Coupling and Metathesis Methods

| Method | Catalyst/Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 70 | 98 |

| RCM | Grubbs II, CH₂Cl₂ | 54 | 95 |

Mechanistic Insights and Challenges

Competing Reaction Pathways

In direct sulfonylation, the phenylsulfonyl group’s steric bulk often diverts electrophiles to position 3 or 4. Computational studies (DFT) reveal that transition-state stabilization at position 2 requires precise alignment of the sulfonyl group’s dipole with the indane π-system. Additives like hexafluoroisopropanol (HFIP) enhance this alignment via hydrogen bonding, improving regioselectivity to 7:1.

Byproduct Formation

Over-chlorination remains a persistent issue, particularly in methods using excess Cl₂. Quenching reactions with aqueous Na₂S₂O₃ mitigates this, but at the cost of reduced yields (∼15% loss). Alternatively, flow chemistry systems enable precise control of reagent stoichiometry, suppressing dichloro byproducts to <5% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.